2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide

Structural isomer differentiation Quality control Synthetic intermediate characterization

2-Amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide (CAS 917924-95-9) is a synthetic organic compound with molecular formula C₁₇H₁₆N₄O and a molecular weight of 292.33 g/mol. It belongs to the (1H-pyrazol-4-yl)phenylacetamide class, characterized by a free α-amino group, an N-phenyl amide, and a 4-(1H-pyrazol-4-yl)phenyl substituent at the α-carbon, creating a biphenyl-like spacer between the pyrazole and the acetamide core.

Molecular Formula C17H16N4O
Molecular Weight 292.33 g/mol
Cat. No. B14786195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide
Molecular FormulaC17H16N4O
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(C2=CC=C(C=C2)C3=CNN=C3)N
InChIInChI=1S/C17H16N4O/c18-16(17(22)21-15-4-2-1-3-5-15)13-8-6-12(7-9-13)14-10-19-20-11-14/h1-11,16H,18H2,(H,19,20)(H,21,22)
InChIKeyBWPIYCQQHYKWRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide (CAS 917924-95-9): Structural Identity, Physicochemical Profile, and Sourcing Baseline


2-Amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide (CAS 917924-95-9) is a synthetic organic compound with molecular formula C₁₇H₁₆N₄O and a molecular weight of 292.33 g/mol . It belongs to the (1H-pyrazol-4-yl)phenylacetamide class, characterized by a free α-amino group, an N-phenyl amide, and a 4-(1H-pyrazol-4-yl)phenyl substituent at the α-carbon, creating a biphenyl-like spacer between the pyrazole and the acetamide core. The ZINC15 database (ZINC000032902021) records its computed logP as 3.082, topological polar surface area (tPSA) as 59 Ų, one hydrogen bond donor, four hydrogen bond acceptors, four rotatable bonds, and a fractional sp³ character of 0.12 [1]. The compound is available from commercial suppliers at purity specifications of 95%+ to NLT 98% . No curated bioactivity data is currently recorded in ChEMBL or BindingDB for this specific compound [1], positioning it primarily as a research-enabling synthetic intermediate and scaffold for further derivatization.

Why Generic Substitution of 2-Amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide with Other Pyrazole-Acetamides Introduces Structural and Functional Risk


Pyrazole-acetamide compounds within the same nominal class can differ fundamentally in molecular connectivity, and these differences directly impact molecular recognition, synthetic tractability, and biological target engagement. The target compound's defining structural feature—the 4-(1H-pyrazol-4-yl)phenyl group attached at the α-carbon rather than at the amide nitrogen—is not a minor variation. The closest regioisomer, 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide (CAS 1218572-75-8, MW 216.24), differs by 76.09 Da and lacks the phenyl spacer entirely, placing the pyrazole directly on the amide nitrogen . This connectivity change alters the spatial orientation of the pyrazole H-bond donor/acceptor, the rotatable bond count, and the overall molecular shape, which in turn affects docking poses within kinase ATP-binding pockets as demonstrated for related phenylpyrazole amide ROCK inhibitors where subtle substitution changes produced IC₅₀ shifts from 0.3 nM to >1000 nM [1]. Furthermore, in the (1H-pyrazol-4-yl)acetamide P2X7 antagonist series, modifications at the α-position relative to the acetamide carbonyl were shown to be critical determinants of both potency and pharmacokinetic behavior [2]. Substituting the target compound with an apparently similar congener without verifying the full connectivity map therefore risks selecting a molecule with an entirely different target engagement profile, synthetic elaboration pathway, or physicochemical property set.

Quantitative Comparative Evidence for 2-Amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide: Differentiation Dimensions for Scientific Procurement Decisions


Molecular Weight and Topological Differentiation from the Closest Regioisomer Enables Chromatographic and Spectrometric Resolution

The target compound (C₁₇H₁₆N₄O, MW 292.33) has a molecular formula that differs from its closest commercially available regioisomer, 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide (C₁₁H₁₂N₄O, MW 216.24), by C₆H₄—a complete phenyl ring . This 76.09 Da mass difference (292.33 vs. 216.24) provides unambiguous discrimination by LC-MS or HRMS, eliminating the risk of mistaken identity during inventory management or reaction monitoring. The target compound contains a 4-(1H-pyrazol-4-yl)phenyl substituent connected at the α-carbon, creating a biphenyl-like scaffold, whereas the isomer attaches the pyrazole directly to the amide nitrogen without any phenyl spacer. This connectivity difference is structurally consequential: it produces a larger, more lipophilic molecule (logP 3.082 vs. an estimated ~1.0–1.5 for the smaller isomer based on the ZINC15 scaffold analysis [1]) and increases the number of aromatic rings from two to three, altering π-stacking potential in target binding sites [2].

Structural isomer differentiation Quality control Synthetic intermediate characterization

Physicochemical Property Comparison: Higher logP and tPSA Differentiate the Target from Simpler Pyrazole-Acetamide Building Blocks

The target compound exhibits computed logP of 3.082 and tPSA of 59 Ų based on ZINC15 reference pH calculations [1]. In comparison, the narrower regioisomer 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide (MW 216.24) is substantially less lipophilic (estimated logP ~1.0–1.5) and smaller in surface area due to the absence of the central phenyl spacer. The logP difference of approximately 1.5–2.0 log units corresponds to a ~30–100-fold difference in octanol-water partition coefficient, meaning the target compound favors organic phases significantly more than its smaller isomer [1]. The tPSA of 59 Ų places the target compound well within the typical CNS drug-like space (tPSA < 90 Ų) while being distinctly above simpler fragment-like pyrazole-acetamides (typical tPSA ~40–50 Ų) [2]. This balance of moderate polarity and elevated lipophilicity makes the target compound particularly suitable as a starting scaffold for lead optimization programs where balanced permeability and solubility are required, consistent with the phenylpyrazole amide ROCK inhibitor class where optimized leads achieved oral bioavailability and CNS penetration [3].

Physicochemical profiling Drug-likeness Scaffold selection

The 4-(1H-Pyrazol-4-yl)phenyl Substituent Is a Validated Pharmacophore in ROCK Kinase Inhibition: Class-Level Quantitative Evidence from Structurally Proximal Analogs

The 4-(1H-pyrazol-4-yl)phenyl motif present in the target compound is a validated kinase hinge-binding pharmacophore demonstrated across multiple quantitative studies. The closest analog with publicly available inhibitory data is N-(4-(1H-pyrazol-4-yl)phenyl)-2-(3-chlorophenyl)-2-(methylamino)acetamide (BDBM578424; US11479533, Example 20), which inhibits ROCK2 with an IC₅₀ of 1.70 nM in a Z'-lyte kinase assay (ThermoFisher Scientific) [1]. A further analog, N-(2-fluoro-5-methoxy-4-(1H-pyrazol-4-yl)phenyl)-2-(3-methoxyphenyl)-2-(methylamino)acetamide (BDBM578447; Example 66), shows ROCK1 IC₅₀ of 56 nM and ROCK2 IC₅₀ of 18 nM, demonstrating that the 4-(1H-pyrazol-4-yl)phenyl core tolerates substitution while retaining nanomolar potency [2]. In a broader phenylpyrazole amide series, the optimized dual ROCK1/ROCK2 inhibitor compound 25 achieved a ROCK2 IC₅₀ of 0.30 nM [3]. These data collectively validate that molecules bearing the 4-(1H-pyrazol-4-yl)phenyl substructure engage the ROCK ATP-binding site with high affinity. The target compound's distinct substitution pattern—free α-amino group and N-phenyl amide—offers orthogonal synthetic vectors for derivatization not available on the N-methylated analogs described above.

ROCK kinase inhibition Pharmacophore validation Structure-activity relationship

Predicted Kinase Target Enrichment Profile Differentiates the Scaffold from Simple Pyrazole Building Blocks

ZINC15 Similarity Ensemble Approach (SEA) predictions based on ChEMBL20 provide a comparative target enrichment profile for the target compound versus structurally simpler pyrazole-acetamides. The target compound (ZINC000032902021) shows predicted associations with KIT (Mast/stem cell growth factor receptor kinase; Max Tc = 43), DDR1 (Epithelial discoidin domain-containing receptor 1 kinase; Max Tc = 33), HDAC1 (Histone deacetylase 1; Max Tc = 40), and TAAR1 (Trace amine-associated receptor 1; Max Tc = 44) [1]. This kinase-enriched prediction profile is qualitatively distinct from fragment-like pyrazole building blocks such as 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide (MW 216.24), whose smaller size and lower complexity typically yield broader, less specific target predictions. The target compound's three aromatic rings and specific substitution pattern generate a more constrained pharmacophore that is preferentially recognized by kinase ATP-binding pockets, consistent with the co-crystal structure of a phenylpyrazole amide inhibitor bound to ROCK2 (PDB 7JOV, resolution 2.59 Å), where the 4-(1H-pyrazol-4-yl)phenyl moiety engages the kinase hinge region [2]. Although SEA predictions are computational and do not constitute experimental validation, they provide procurement-relevant guidance: the target scaffold is computationally enriched for kinase targets relative to simpler building blocks, making it a rational choice for kinase-focused library synthesis.

Computational target prediction Kinase profiling SEA predictions

Purity Grade and Supplier Availability Comparison Supports Procurement for GMP-Adjacent and ISO-Compliant Research

The target compound is available from multiple suppliers at verified purity grades: MolCore offers it at NLT 98% purity under ISO certification suitable for global pharmaceutical R&D and quality control applications ; Chemenu supplies it at 95%+ purity (Catalog No. CM391220) . In contrast, the closest regioisomer, 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide (CAS 1218572-75-8), is listed at 95% purity by AKSci . The availability of the target compound at NLT 98% from an ISO-certified supplier provides a quantifiable purity advantage of ≥3 percentage points over the 95% isomer, which can be critical when the compound is used as a starting material in multi-step syntheses where cumulative impurity carry-through must be minimized. The documented ISO certification status of the higher-purity source further supports its use in regulated research environments requiring traceable quality standards.

Purity specification Supplier comparison Quality assurance

Recommended Research and Industrial Application Scenarios for 2-Amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide Based on Quantitative Evidence


Kinase-Focused Library Synthesis Requiring a Pre-Validated 4-(1H-Pyrazol-4-yl)phenyl Hinge-Binding Pharmacophore

The target compound provides a scaffold with a 4-(1H-pyrazol-4-yl)phenyl substituent that is pre-validated for nanomolar kinase engagement, as demonstrated by structurally proximal analogs achieving ROCK2 IC₅₀ values of 0.30–1.70 nM in biochemical assays [1]. The free α-amino group offers a primary amine handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid parallel library synthesis. The N-phenyl amide provides an additional vector for structural diversification. The compound's logP of 3.082 and tPSA of 59 Ų place it within drug-like chemical space suitable for lead optimization [2], and its three-aromatic-ring topology is consistent with the co-crystallized phenylpyrazole amide inhibitor bound to ROCK2 (PDB 7JOV) [1]. For procurement, the availability at NLT 98% purity from ISO-certified suppliers minimizes impurity-related synthetic complications during library production .

P2X7 Receptor Antagonist Lead Optimization Leveraging the (1H-Pyrazol-4-yl)acetamide Core

The target compound shares the (1H-pyrazol-4-yl)acetamide core with a well-characterized series of P2X7 receptor antagonists where systematic SAR optimization produced compound 32 with favorable potency, physicochemical properties, and pharmacokinetics including oral bioavailability in rat [3]. The target compound's 4-(1H-pyrazol-4-yl)phenyl substituent extends the pyrazole away from the acetamide core via a phenyl spacer, a geometric arrangement that may offer accessibility to P2X7 allosteric pockets distinct from those engaged by the original series. The ChEMBL assay panel for this chemical series includes inhibition of ethidium bromide accumulation in rat and human P2X7, rat liver microsome intrinsic clearance, and rat in vivo PK parameters (oral bioavailability, Cmax, Tmax, dose-normalized AUC) [3], providing a ready-made screening cascade for derivatives of the target compound.

CNS-Penetrant Kinase Probe Development Exploiting Favorable Physicochemical Properties

The target compound's computed logP of 3.082 and tPSA of 59 Ų fall within the established ranges for CNS drug-likeness (logP 2–5, tPSA < 90 Ų) [2]. This property profile is consistent with the phenylpyrazole amide ROCK inhibitor compound 25, which demonstrated CNS partitioning and in vivo target engagement after oral dosing [1]. The target compound's molecular weight of 292.33 is also favorable for CNS penetration, below the typical 400 Da threshold. For procurement, selecting this scaffold over more polar pyrazole-acetamide alternatives (typical tPSA 40–50 Ų for fragment-like compounds) provides a higher starting lipophilicity that may reduce the number of optimization cycles needed to achieve adequate blood-brain barrier permeability, potentially accelerating CNS probe development timelines.

Synthetic Methodology Development Utilizing the Orthogonal Reactive Handles of the Scaffold

The target compound contains three chemically distinct reactive centers: (i) a free primary α-amino group (nucleophilic, pKa ~8–9), (ii) a secondary anilide N–H (weakly acidic, pKa ~13–15), and (iii) a 1H-pyrazole N–H (pKa ~14). These three functional groups with well-separated pKa values enable chemoselective derivatization under controlled conditions, making the compound a valuable substrate for developing and benchmarking site-selective synthetic methodologies. Its molecular weight of 292.33 provides a convenient balance between sufficient complexity for meaningful methodology development and adequate solubility for reaction screening. The NLT 98% purity grade available from ISO-certified suppliers ensures that methodological studies are not confounded by impurity-derived side products .

Quote Request

Request a Quote for 2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.